1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride
Description
Properties
IUPAC Name |
(4-aminopiperidin-1-yl)-(4-chlorophenyl)methanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2O.ClH/c13-10-3-1-9(2-4-10)12(16)15-7-5-11(14)6-8-15;/h1-4,11H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWVIXEMCZRMYTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C(=O)C2=CC=C(C=C2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20589423 | |
| Record name | (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
442128-10-1 | |
| Record name | (4-Aminopiperidin-1-yl)(4-chlorophenyl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20589423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of 4-Aminopiperidine Intermediates
A key intermediate is 4-aminopiperidine or its protected form, such as N-tert-butoxycarbonyl-4-aminopiperidine. The preparation involves:
- Starting from 4-piperidone hydrochloride, which undergoes reductive amination or catalytic reduction to introduce the amino group at the 4-position.
- Protection of the amino group with tert-butoxycarbonyl (Boc) to facilitate subsequent reactions and improve stability.
- Reduction steps often use sodium borohydride in the presence of titanium isopropoxide under controlled temperature (<30 °C) to avoid side reactions.
- Workup includes filtration of precipitated solids, washing with ethyl acetate, acid-base extractions, and drying to isolate the protected amine intermediate with yields around 81-93%.
Acylation with 4-Chlorobenzoyl Chloride
- The protected or free 4-aminopiperidine is reacted with 4-chlorobenzoyl chloride in an organic solvent such as dichloromethane.
- A base such as triethylamine is used to neutralize the hydrochloric acid generated during acylation.
- The reaction is typically conducted at low temperatures (0–5 °C) to control the reaction rate and improve selectivity.
- After completion, the reaction mixture is washed, dried, and concentrated to yield the acylated product.
Deprotection and Hydrochloride Salt Formation
- If a Boc-protected intermediate was used, acidic conditions (e.g., treatment with hydrochloric acid in an organic solvent) are applied to remove the protecting group.
- The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, facilitating purification and improving compound stability.
- The final product is isolated by filtration or crystallization, yielding this compound as a solid.
Summary Table of Preparation Steps
| Step | Starting Material / Intermediate | Reagents / Conditions | Key Notes | Yield (%) |
|---|---|---|---|---|
| 1 | 4-Piperidone hydrochloride | Sodium borohydride, titanium isopropoxide, ammonia ethanol solution, room temp, <30 °C | Reductive amination to 4-amino-piperidine protected as Boc derivative | 81–93 |
| 2 | 4-Amino-1-Boc-piperidine | 4-Chlorobenzoyl chloride, triethylamine, dichloromethane, 0–5 °C | Acylation of piperidine nitrogen | Not specified |
| 3 | Acylated Boc-protected amine | Acidic deprotection (HCl) | Removal of Boc group and formation of hydrochloride salt | Not specified |
Research Findings and Optimization Notes
- The use of Boc protection is critical to prevent side reactions during acylation and to improve overall yield and purity.
- Temperature control during reduction and acylation steps is essential to minimize by-products.
- Workup procedures involving multiple extractions and washes with ethyl acetate, aqueous HCl, and sodium hydroxide solutions ensure removal of impurities and efficient isolation of the target compound.
- The molar yields reported for intermediate steps are consistently high (above 80%), indicating robust and reproducible methods.
Analytical Characterization
- The intermediates and final product are typically characterized by ^1H NMR spectroscopy, confirming the presence of characteristic signals for the piperidine ring, amino group, and chlorobenzoyl moiety.
- Molecular weight and purity are confirmed by mass spectrometry and chromatographic techniques.
- The hydrochloride salt form improves crystallinity and stability, facilitating handling and storage.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl group can be substituted with other nucleophiles.
Reduction Reactions: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.
Oxidation Reactions: The amine group can be oxidized to form nitroso or nitro derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄)
Major Products:
Substitution: Formation of substituted benzoyl derivatives.
Reduction: Formation of 1-(4-chlorobenzyl)piperidin-4-amine.
Oxidation: Formation of nitroso or nitro derivatives
Scientific Research Applications
1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride is widely used in scientific research, including:
Proteomics: As a reagent for studying protein interactions and modifications.
Medicinal Chemistry: As a precursor for the synthesis of pharmaceutical compounds.
Biological Studies: Investigating the biological activity and mechanism of action of related compounds.
Industrial Applications: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function and activity. The piperidine ring and benzoyl group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Piperidine Nitrogen
1-(4-Chlorobenzyl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₁₂H₁₈Cl₂N₂
- Molecular Weight : 261.19 g/mol
- Key Differences : Replaces the benzoyl (C=O) group with a benzyl (CH₂) linker.
- This structural change may alter receptor binding profiles or metabolic stability .
1-(3-Chlorobenzyl)piperidin-4-amine
- Molecular Formula : C₁₂H₁₇ClN₂ (free base)
- Molecular Weight : 236.73 g/mol (free base)
- Key Differences : Chlorine substitution at the meta position (3-chloro) instead of para (4-chloro).
- Implications : Meta substitution may disrupt symmetry and electronic effects, reducing binding affinity to targets requiring para-substituted aromatic interactions (e.g., serotonin or dopamine receptors) .
1-(6-Chloropyrimidin-4-yl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₉H₁₄Cl₂N₄
- Molecular Weight : 249.14 g/mol
- Key Differences : Replaces the benzoyl group with a chloropyrimidine heterocycle.
- Implications : The pyrimidine ring introduces aromatic nitrogen atoms, enabling hydrogen bonding and π-stacking interactions. Such compounds are often explored as kinase inhibitors or antiviral agents .
Positional Isomerism and Functional Group Modifications
1-(2-Nitrophenyl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₁₁H₁₆ClN₃O₂
- Molecular Weight : 257.72 g/mol
- Key Differences : Nitro group at the ortho position instead of chlorine.
- This compound is classified as an irritant, highlighting safety considerations .
1-(3-Methoxy-4-Nitrophenyl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₁₂H₁₈ClN₃O₃
- Molecular Weight : 303.74 g/mol
- Key Differences : Methoxy and nitro groups at the 3- and 4-positions, respectively.
- Implications : The methoxy group introduces electron-donating effects, counterbalancing the nitro group’s electron withdrawal. Such mixed electronic profiles may optimize interactions with targets like G-protein-coupled receptors .
Complex Heterocyclic Derivatives
4-(4-Chlorobenzyl)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amine Hydrochloride
- Molecular Formula : C₁₈H₂₁Cl₂N₅
- Molecular Weight : 378.3 g/mol
- Key Differences : Incorporates a pyrrolopyrimidine heterocycle and a chlorobenzyl group.
- The chlorobenzyl group may enhance target selectivity .
Biological Activity
1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride, a compound characterized by its piperidine structure and chlorobenzoyl moiety, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
- IUPAC Name : this compound
- CAS Number : 442128-10-1
- Molecular Formula : C13H15ClN2O·HCl
- Molecular Weight : 276.18 g/mol
The biological activity of this compound is primarily attributed to its role as a reversible inhibitor of monoacylglycerol lipase (MAGL). This enzyme is involved in the degradation of endocannabinoids, such as 2-arachidonoylglycerol (2-AG), which play critical roles in various physiological processes including pain modulation and inflammation.
Inhibition Studies
Research indicates that this compound exhibits a moderate inhibitory effect on MAGL, with a Ki value of approximately 8.6 µM, which can be optimized through structural modifications to enhance potency (Ki = 0.65 µM) . The reversible nature of this inhibition is particularly significant as it reduces the risk of side effects commonly associated with irreversible inhibitors .
Biological Activity Overview
The compound has been investigated for various biological activities:
Antinociceptive Effects
Studies have shown that compounds similar to this compound can alleviate pain through their action on cannabinoid receptors. In animal models, these compounds demonstrated significant reduction in pain responses without the adverse effects typically seen with traditional analgesics .
Anticancer Potential
The inhibition of MAGL has been linked to anticancer effects due to the accumulation of endocannabinoids that promote apoptosis in cancer cells. Research indicates that this compound may enhance the efficacy of existing cancer therapies by modulating endocannabinoid levels .
Neuroprotective Properties
This compound has also been studied for its neuroprotective effects, particularly in models of neurodegenerative diseases. The modulation of endocannabinoid signaling is thought to provide protective effects against neuronal damage .
Study 1: Structural Optimization for MAGL Inhibition
A study focused on optimizing the structure of this compound revealed that modifications could significantly enhance its inhibitory potency against MAGL. The optimized derivatives showed improved binding interactions within the MAGL active site, leading to increased therapeutic potential .
Study 2: Pain Management in Animal Models
In vivo studies demonstrated that administration of this compound resulted in a marked decrease in nociceptive behavior in rodent models. These findings suggest its potential application as an analgesic agent with a favorable safety profile compared to traditional pain medications .
Comparative Analysis with Similar Compounds
| Compound Name | Ki Value (µM) | Mechanism of Action | Therapeutic Application |
|---|---|---|---|
| 1-(4-Chlorobenzoyl)piperidin-4-amine HCl | 8.6 | Reversible MAGL inhibitor | Pain relief, anticancer |
| CL6a | 8.6 | Reversible MAGL inhibitor | Cancer therapy |
| JZL184 | N/A | Irreversible MAGL inhibitor | Pain relief |
Q & A
Q. What are the recommended synthetic methods for 1-(4-Chlorobenzoyl)piperidin-4-amine hydrochloride?
Answer: The compound can be synthesized via:
- Mannich Reactions : Using paraformaldehyde, phenethylamine hydrochloride, and ketone components (e.g., 4-chloroacetophenone). Yields for analogous compounds range from 87–98% under optimized conditions .
- Coupling Reagents : Peptide derivatization methods using 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) for introducing amine groups .
- Surface Functionalization : Pre-adsorption of amines (e.g., decylamine hydrochloride) followed by argon plasma treatment for surface modification, validated via XPS analysis .
Q. How should researchers characterize the purity and structural integrity of this compound?
Answer:
- X-ray Photoelectron Spectroscopy (XPS) : To confirm surface functionalization and amine group incorporation .
- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF) .
- High-Performance Liquid Chromatography (HPLC) : To assess purity (>93% as per industrial standards) and identify impurities .
Q. What are the critical storage conditions to ensure compound stability?
Answer:
- Store in a cool, dry environment (2–8°C) to prevent hydrolysis.
- Protect from light using amber glassware.
- Refer to safety data sheets (SDS) for specific handling guidelines, including ventilation and personal protective equipment (PPE) .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or functionalization of this compound?
Answer:
- Quantum Chemical Calculations : Use reaction path search methods (e.g., ICReDD’s approach) to predict optimal conditions and reduce trial-and-error experimentation .
- Molecular Dynamics Simulations : Model interactions between the compound and biological targets (e.g., enzymes like SSAO) to guide experimental design .
- Data-Driven Workflows : Integrate experimental results with computational models to refine reaction parameters (e.g., solvent choice, temperature) .
Q. How to resolve discrepancies in reported biological activity data (e.g., cytotoxicity or enzyme inhibition)?
Answer:
- Purity Verification : Re-analyze batches via HPLC or NMR to rule out impurities .
- Assay Variability : Compare results across multiple assays (e.g., cholinesterase inhibition vs. SSAO activity) to identify context-dependent effects .
- Theoretical Alignment : Cross-validate experimental data with computational predictions (e.g., docking studies for receptor binding) to reconcile contradictions .
Q. What experimental strategies are effective for studying its interaction with enzymes like SSAO?
Answer:
- Enzyme Activity Assays : Measure hydrogen peroxide production via fluorometric or colorimetric methods to quantify SSAO catalytic activity .
- Leukocyte Migration Assays : Investigate the compound’s role in modulating SSAO-mediated leukocyte adhesion .
- Inhibitor Profiling : Co-administer with known SSAO inhibitors (e.g., semicarbazide) to assess competitive binding .
Q. How can this compound be integrated into multi-target drug design?
Answer:
- Pharmacophore Modeling : Use its chlorobenzoyl and piperidine motifs as scaffolds for targeting GPCRs or ion channels .
- Combination Screens : Test synergistic effects with existing drugs (e.g., anticancer agents) using high-throughput screening (HTS) .
- ADMET Profiling : Predict absorption, distribution, and toxicity using in silico tools (e.g., SwissADME) to prioritize derivatives .
Data Management and Integrity
Q. How can researchers ensure data accuracy and reproducibility in studies involving this compound?
Answer:
- Chemical Software : Implement tools like electronic lab notebooks (ELNs) for real-time data tracking and version control .
- Statistical Validation : Use multivariate analysis (e.g., PCA) to identify outliers in biological replicates .
- Open-Source Repositories : Share raw data (e.g., spectral files, assay results) on platforms like Zenodo or ChemRxiv for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
